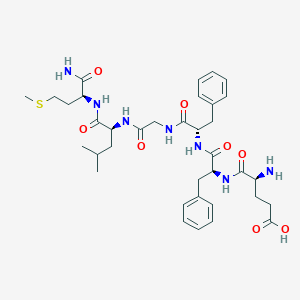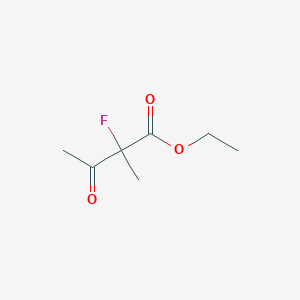
Ethyl 2-fluoro-2-methyl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is of interest due to its unique structural features, which include a fluorine atom, a methyl group, and a keto group attached to a butyric acid ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester typically involves the esterification of 2-Fluoro-2-methyl-3-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium.
Major Products
Hydrolysis: 2-Fluoro-2-methyl-3-oxobutyric acid and ethanol.
Reduction: 2-Fluoro-2-methyl-3-hydroxybutyric acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The keto group can participate in hydrogen bonding and other interactions, further influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-2-methyl-3-oxobutyric acid methyl ester
- 2-Fluoro-2-methyl-3-oxobutyric acid propyl ester
- 2-Fluoro-2-methyl-3-oxobutyric acid isopropyl ester
Uniqueness
2-Fluoro-2-methyl-3-oxobutyric acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the fluorine atom also imparts distinct properties, such as increased stability and resistance to metabolic degradation.
Eigenschaften
CAS-Nummer |
122795-13-5 |
|---|---|
Molekularformel |
C7H11FO3 |
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
ethyl 2-fluoro-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C7H11FO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3 |
InChI-Schlüssel |
OWWHYTYIIZMKIH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C(=O)C)F |
Kanonische SMILES |
CCOC(=O)C(C)(C(=O)C)F |
Synonyme |
Butanoic acid, 2-fluoro-2-methyl-3-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


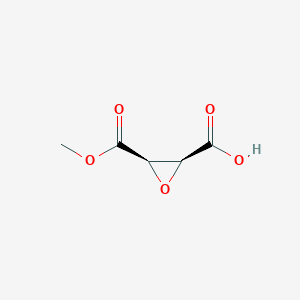
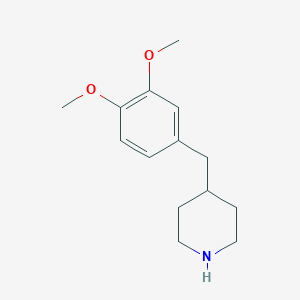

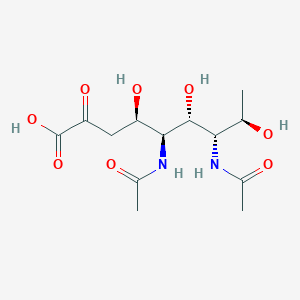
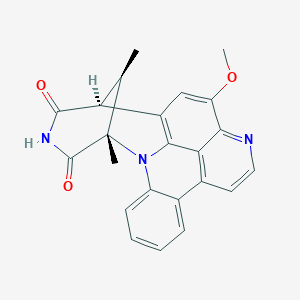
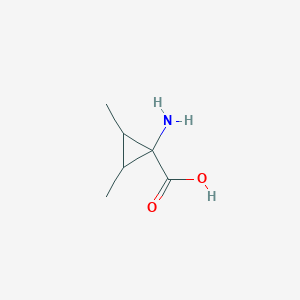
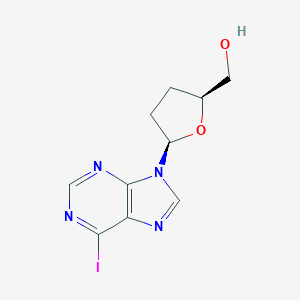
![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
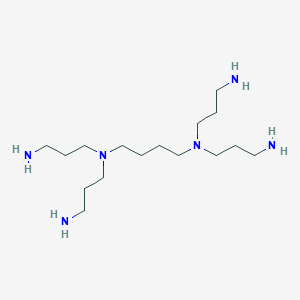
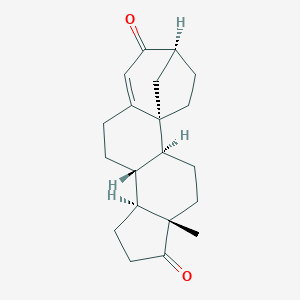
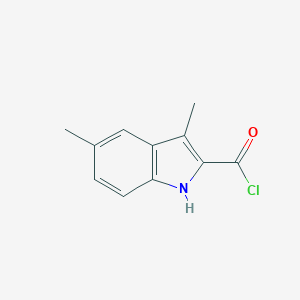
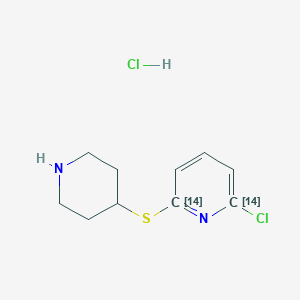
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
